D-(+)-Maltose monohydrate

描述

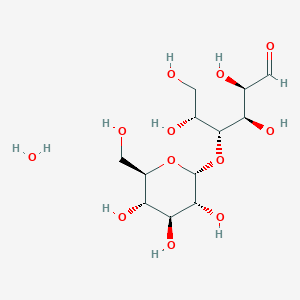

麦芽糖(水合物),也称为麦芽糖,是一种由两个葡萄糖分子通过α(1→4)糖苷键连接而成的二糖。它常见于发芽的谷物中,是淀粉消化过程中的一个关键中间体。 麦芽糖是一种还原糖,在各种生物和工业过程中起着重要作用 .

准备方法

合成路线和反应条件

麦芽糖可以通过淀粉的酶促水解合成。β-淀粉酶通过断裂α(1→4)糖苷键,将淀粉分解成麦芽糖。 此过程通常发生在发芽的种子中,以及酿造过程中的麦芽制备过程中 .

工业生产方法

工业上,麦芽糖是由淀粉在β-淀粉酶和α-淀粉酶等酶的作用下,通过受控水解制备的。该过程包括将淀粉与水混合并加热,使淀粉糊化。然后添加酶来水解淀粉,使其转化为麦芽糖。 所得麦芽糖溶液经提纯和结晶得到麦芽糖水合物 .

化学反应分析

Hydrolysis Reactions

Maltose undergoes enzymatic hydrolysis via α-glucosidase (maltase) , yielding two glucose molecules. This reaction is fundamental in carbohydrate metabolism and industrial processes like brewing.

-

Mechanism : Hydrolysis follows a double-displacement mechanism involving a covalent enzyme-intermediate complex .

-

Applications : Used to study disaccharide transport systems and as a substrate for α-glucosidase assays .

Enzymatic Transglycosylation

Maltose participates in transglycosylation reactions catalyzed by enzymes like cyclodextrin glycosyltransferase (CGTase) and α-amylase , forming α-1→4 or α-1→6 glycosidic bonds.

-

Key Insight : CGTase exhibits distinct kinetic mechanisms for different transglycosylation reactions (e.g., disproportionation vs. cyclization) .

-

Industrial Relevance : Used in starch processing and cyclodextrin production .

Thermal Decomposition

Decomposition occurs above 216.4°C (anhydrous form), producing caramelization byproducts .

| Property | Value |

|---|---|

| Decomposition onset | 216.4°C at 1.013 hPa |

| Major products | Glucose, hydroxymethylfurfural |

Redox Reactions

Maltose acts as a reducing sugar due to its free anomeric carbon, participating in:

-

Mutarotation : Equilibrium between α- and β-anomers in solution (specific rotation: +130.4° ± 1.3°) .

-

S-Nitrosylation : Mediates nitric oxide signaling via transnitrosylation reactions .

Reactivity with Oxidizing Agents

Maltose reacts violently with strong oxidizers (e.g., peroxides), producing CO₂ and water . Safety protocols recommend avoiding high temperatures and oxidizer contact.

Polymerization

Maltose serves as a monomer in enzymatic synthesis of:

Fermentation

-

Microbial cultures : Maltose is metabolized by Saccharomyces cerevisiae for ethanol production .

-

Bioreactors : Yield: 180 g/L solubility at 20°C supports high-density cultures .

Analytical Characterization

科学研究应用

Cell Culture

D-(+)-Maltose monohydrate is widely used in cell culture as a nutrient source. It supports the growth of various mammalian and insect cell lines. Studies have shown that maltose can be added to culture media at concentrations of 2.0 g/L to enhance cell viability and proliferation .

Key Benefits:

- Acts as an energy source for cells.

- Supports the growth of recombinant protein production systems.

- Enhances the yield of biologically active products in cultured cells.

Biochemical Studies

In biochemical research, maltose serves as a substrate for various enzymes, including maltase and α-amylase. These enzymes catalyze the hydrolysis of maltose into glucose, which is essential for metabolic studies .

Applications in Biochemistry:

- Used to study enzyme kinetics and mechanisms.

- Serves as a model substrate in glycosidase activity assays.

- Investigates metabolic pathways involving carbohydrate metabolism.

Brewing and Fermentation

Maltose is a critical component in brewing processes, particularly in the production of beer. It is produced during the malting of grains and serves as a fermentable sugar for yeast during fermentation .

Roles in Brewing:

- Provides fermentable sugars that yeast convert into alcohol and carbon dioxide.

- Contributes to the flavor profile and body of the beer.

- Enhances the sweetness and mouthfeel of fermented beverages.

Sweetener in Food Products

This compound is utilized as a natural sweetener in various food products due to its lower sweetness compared to sucrose (about one-third). It is often used in formulations targeting diabetic patients as it has a lower glycemic index than other sugars .

Food Product Applications:

- Used in baked goods, confectionery, and dairy products.

- Acts as a stabilizer and thickening agent in sauces and dressings.

Nutritional Supplements

In pharmaceutical formulations, this compound is used as an excipient or filler due to its excellent solubility and digestibility. It serves as a carbohydrate source in parenteral nutrition solutions for patients requiring supplemental energy intake .

Pharmaceutical Uses:

- Provides energy for patients unable to consume food orally.

- Acts as a carrier for active pharmaceutical ingredients (APIs) in solid dosage forms.

Drug Formulations

Maltose is also incorporated into various drug formulations to enhance stability and bioavailability. Its properties allow it to stabilize proteins and peptides during storage .

Key Benefits:

- Improves the shelf-life of sensitive compounds.

- Facilitates controlled release of medications.

Case Studies

作用机制

麦芽糖主要通过麦芽糖酶将其水解成葡萄糖发挥作用。该反应发生在小肠中,麦芽糖酶断裂α(1→4)糖苷键,释放两个葡萄糖分子。 然后,这些葡萄糖分子被吸收进入血液,用于能量生成 .

相似化合物的比较

麦芽糖与蔗糖、乳糖和海藻糖等其他二糖类似。 它具有区别于这些化合物的独特性质:

生物活性

D-(+)-Maltose monohydrate, a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond, is widely recognized for its biological activity and applications in various fields, including food science, pharmaceuticals, and biotechnology. This article explores its biological properties, mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₁₂H₂₂O₁₁·H₂O

- Molecular Weight : 360.32 g/mol

- CAS Number : 6363-53-7

- Solubility : Highly soluble in water; slightly soluble in alcohol; insoluble in ether.

- Melting Point : Approximately 106.15 °C (anhydrous) .

1. Stabilization of Biological Products

This compound is employed as a stabilizing agent in various biological products. Its role in stabilizing blood-derived products during fractionation is crucial for maintaining the integrity and biological activity of components such as immunoglobulins. Maltose helps prevent protein aggregation, which can compromise the efficacy of therapeutic agents like intravenous immunoglobulin (IVIG) solutions .

2. Substrate for Enzymatic Reactions

Maltose serves as a substrate for several enzymes, including:

- α-glucosidase : Catalyzes the hydrolysis of maltose to glucose.

- Maltase : Breaks down maltose into two glucose molecules.

- Maltose α-D-glucosyltransferase : Involved in the transfer of glucose units from maltose to other substrates.

These enzymatic reactions are significant in metabolic studies and carbohydrate metabolism research .

3. Cell Culture Applications

In cell and tissue culture, this compound is utilized as a nutrient source. It supports the growth of various cell types, including insect cells, making it valuable for recombinant protein production . Its ability to enhance cell viability and proliferation is attributed to its role as an energy source.

Case Study 1: Protein Stability in IVIG Solutions

A study demonstrated that the inclusion of this compound in IVIG formulations significantly reduced protein aggregation during storage. This stabilization was critical for ensuring consistent therapeutic efficacy and minimizing adverse effects associated with aggregated proteins .

Case Study 2: Maltose-Binding Proteins

Research investigating maltose-binding proteins revealed that this compound acts as a key substrate for studying transport systems related to disaccharides. The binding affinity of these proteins to maltose was essential for understanding their physiological roles in microbial systems .

Applications in Research

This compound is extensively used in biochemical research:

- Microbiology : As a carbon source in culture media for bacteria and yeast.

- Enzyme Studies : To characterize maltase and other related enzymes.

- Metabolic Pathway Analysis : In studies investigating carbohydrate metabolism .

Summary Table of Biological Activities

属性

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDJFVFTHLOSDW-DNDLZOGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Maltose monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6363-53-7 | |

| Record name | Maltose, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6363-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006363537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 4-O-α-D-glucopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM477EE40D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。